molecular formula C19H26N4O B2794474 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1396884-17-5

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

Cat. No. B2794474
CAS RN: 1396884-17-5
M. Wt: 326.444
InChI Key: PXYJTPFKRHPLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a methylene bridge. The imidazole ring carries a methyl group, while the piperidine ring carries a phenethylamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound, with its imidazole core, could be synthesized and tested for its efficacy against various bacterial and fungal strains. The presence of the imidazole ring can potentially inhibit the growth of microbes by interfering with their DNA synthesis or disrupting cell membrane integrity .

Anti-inflammatory and Analgesic Effects

Compounds containing the imidazole moiety have been reported to exhibit anti-inflammatory and analgesic activities. The compound could be explored for its potential to reduce inflammation and pain in various disease models, possibly by modulating inflammatory cytokines or through COX inhibition .

Antitumor Applications

Imidazole derivatives can also play a role in cancer therapy. They may act as chemotherapeutic agents by targeting and disrupting cancer cell proliferation. Research could focus on the compound’s ability to induce apoptosis or inhibit angiogenesis in tumor cells .

Antidiabetic Potential

The structural similarity of imidazole derivatives to certain natural compounds suggests they could be used in the treatment of diabetes. This particular compound might be investigated for its ability to regulate blood glucose levels, either by enhancing insulin release or by improving insulin sensitivity .

Antiviral Properties

Given the broad spectrum of biological activities of imidazole derivatives, this compound could be assessed for its antiviral capabilities. It might work by inhibiting viral entry into host cells or by interfering with viral replication enzymes .

Enzyme Inhibition

Imidazole rings are often found in inhibitors of various enzymes, such as cytochrome P450s or histidine decarboxylase. The compound could be studied for its potential to act as an enzyme inhibitor, which could have implications in the treatment of multiple disorders, including metabolic diseases and neurological conditions .

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Methyl-1H-imidazol-1-yl)benzonitrile”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of this compound is the Glycylpeptide N-tetradecanoyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to changes in the post-translational modification of proteins . .

Biochemical Pathways

The inhibition of Glycylpeptide N-tetradecanoyltransferase affects the post-translational modification of proteins. This can disrupt various biochemical pathways that rely on these modifications. The exact pathways affected would depend on the specific proteins that are targeted .

Pharmacokinetics

Like many other compounds with similar structures, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific proteins that are affected by the inhibition of Glycylpeptide N-tetradecanoyltransferase. These effects could potentially include changes in cell signaling, gene expression, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other molecules could either compete with the compound for binding to its target or could interact with the compound to alter its effects .

properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYJTPFKRHPLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.